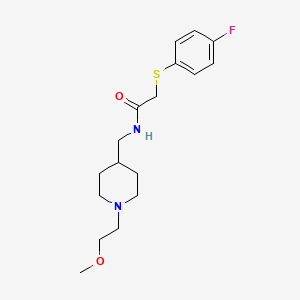

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2S/c1-22-11-10-20-8-6-14(7-9-20)12-19-17(21)13-23-16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKARFDHLVIYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage. This intermediate is then reacted with a piperidine derivative, such as 1-(2-methoxyethyl)piperidine, under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Structural Analog: Rilapladib (Lp-PLA2 Inhibitor)

Structure: N-(2-(2-((2,3-Difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide . Key Differences:

- Thio Substituent: Rilapladib contains a 2,3-difluorobenzylthio group attached to a quinolinone ring, whereas the target compound has a simpler 4-fluorophenylthio group.

- Biological Activity: Rilapladib exhibits potent Lp-PLA2 inhibition (IC50 = 0.23 nM) for treating atherosclerosis and Alzheimer’s disease. The quinolinone moiety likely contributes to its high affinity, but its complexity may limit bioavailability compared to the target compound’s streamlined structure.

| Parameter | Target Compound | Rilapladib |

|---|---|---|

| Molecular Weight | Not reported | ~600 g/mol (estimated) |

| Key Functional Group | 4-Fluorophenylthio | 2,3-Difluorobenzylthio-quinolinone |

| Therapeutic Target | Not specified | Lp-PLA2 |

| Bioavailability | Likely higher (simpler structure) | Lower (bulky substituents) |

IDO1 Inhibitors (LBJ Series)

Examples :

- LBJ-02: 2-((2-Cyanophenyl)thio)-N-(4-fluorophenyl)acetamide

- LBJ-03: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide .

Key Differences :

- Thio Substituents: LBJ compounds feature cyanophenyl or cyanopyridinyl groups, which are electron-deficient and may enhance π-π stacking with enzyme active sites.

| Parameter | Target Compound | LBJ-03 |

|---|---|---|

| Thio Group | 4-Fluorophenyl | 3-Cyanopyridin-2-yl |

| Synthesis Yield | Not reported | 45% |

| Biological Target | Not specified | Indoleamine-2,3-dioxygenase 1 (IDO1) |

Triazole-Containing Analogs

Example : 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide .

Key Differences :

- Heterocyclic Core : The triazole ring introduces additional hydrogen-bonding capacity and metabolic stability.

- Pharmacokinetics : The target compound’s piperidine may offer superior solubility compared to the lipophilic triazole-pyridine system.

Aminophenylthio Derivatives

Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide .

Key Differences :

- Biological Application : The analog was designed for antimicrobial use, whereas the target compound’s piperidine suggests CNS applicability.

Pharmacological and Physicochemical Considerations

- Solubility: The 2-methoxyethyl-piperidine group likely enhances aqueous solubility compared to analogs with bulky heterocycles (e.g., triazoles or quinolinones).

- Metabolic Stability : Fluorine atoms in the thio group reduce CYP450-mediated degradation, extending half-life.

- Toxicity : Piperidine derivatives generally exhibit lower hepatotoxicity than benzimidazole-containing analogs .

Biological Activity

2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with a unique structural composition that includes a fluorophenyl group, a thioether linkage, and a piperidine ring. This compound has attracted significant attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 340.5 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.5 g/mol |

| CAS Number | 1209886-82-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thioether group can undergo oxidation to form sulfoxides or sulfones, which may enhance its reactivity and interaction with biological macromolecules. Additionally, the fluorine atom in the phenyl ring can significantly influence the compound's reactivity and stability, potentially affecting its binding affinity to various receptors or enzymes.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, such as antiproliferative effects against cancer cells. For instance, fluorinated compounds have been shown to inhibit cancer cell growth without the biphasic dose-response characteristic of some other chemotherapeutic agents .

Research Findings

- Antiproliferative Activity : Similar fluorinated compounds have shown potent antiproliferative effects against various cancer cell lines. These effects are often linked to metabolic activation within sensitive cells.

- Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses.

- Oxidative Stress Response : The oxidation of the thioether group may generate reactive species that can participate in cellular signaling or induce stress responses in target cells.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-((4-fluorophenyl)thio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves:

- Thioether formation : Reacting 4-fluorothiophenol with bromoacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate.

- Amide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with the piperidinylmethyl amine moiety.

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for high yields, with reaction temperatures maintained at 40–60°C to minimize side reactions .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the fluorophenyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and acetamide (δ 2.0–2.3 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 395.1) and fragments corresponding to the thioether and piperidine moieties .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity, with retention times compared to synthetic standards .

Q. How can researchers assess preliminary biological activity in vitro?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .

- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects. Negative controls include untreated cells and solvent-only groups .

- Target binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinity (Kd) to recombinant proteins .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/dichloromethane). Use SHELXL for refinement, focusing on bond angles (C-S-C ~105°) and torsional parameters of the piperidine ring .

- Electron density maps : Analyze disorder in flexible groups (e.g., methoxyethyl chain) with iterative refinement cycles. Twinning or pseudo-symmetry may require specialized SHELXD protocols .

Q. What strategies address contradictory bioactivity data across studies?

- Orthogonal assays : Validate cytotoxicity findings using both ATP-based (CellTiter-Glo) and membrane integrity (LDH release) assays to rule out false positives .

- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains inconsistent in vitro/in vivo results .

- Batch variability checks : Compare synthetic lots via LC-MS to exclude impurities (e.g., unreacted thiophenol) as confounding factors .

Q. How can computational modeling predict target interactions?

- Molecular docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the acetamide carbonyl and kinase hinge regions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-methoxyethyl conformation in aqueous vs. lipid bilayer environments .

- Free-energy calculations : MM-PBSA/GBSA methods estimate binding energy contributions from the fluorophenyl hydrophobic interactions .

Q. What approaches optimize structure-activity relationship (SAR) studies?

- Analog synthesis : Replace the 4-fluorophenyl group with chloro- or methoxy-substituted aryl rings to probe electronic effects on activity .

- Piperidine modifications : Introduce methyl or ethyl groups at the piperidine N-position to evaluate steric effects on target binding .

- Proteomic profiling : Use affinity pull-down assays with biotinylated analogs to identify off-target interactions in cell lysates .

Methodological Notes

- Contradictory evidence : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like MIAME or BRET .

- Advanced characterization : For ambiguous NMR signals, employ NOESY to assign spatial proximity between the piperidine and methoxyethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.